![molecular formula C10H10BrN3OS B2556021 1-(4-Bromobenzo[d]tiazol-2-il)-3-etilurea CAS No. 1219911-97-3](/img/structure/B2556021.png)

1-(4-Bromobenzo[d]tiazol-2-il)-3-etilurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

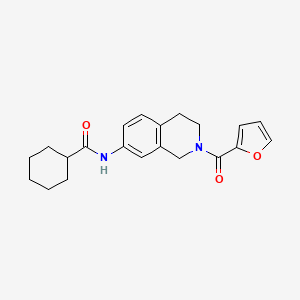

1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Aplicaciones Científicas De Investigación

1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea has several scientific research applications:

Mecanismo De Acción

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have shown promising quorum-sensing inhibitory activities, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

Biochemical Pathways

For instance, they can inhibit quorum sensing pathways in bacteria, which are used for cell-cell communication and coordinating behaviors such as biofilm formation and pathogenesis .

Result of Action

Thiazole derivatives have been reported to have various effects, such as inhibiting the growth of bacteria and showing promising quorum-sensing inhibitory activities .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

Thiazole derivatives have been shown to have diverse effects on various types of cells and cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The reaction mechanism of thiazole compounds often involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives can have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea at different dosages in animal models have not been reported. Thiazole derivatives have been shown to exhibit different effects at varying dosages in animal models .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives are known to be localized in various subcellular compartments .

Métodos De Preparación

The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea typically involves the reaction of 4-bromobenzo[d]thiazole with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

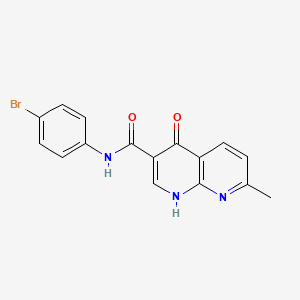

Comparación Con Compuestos Similares

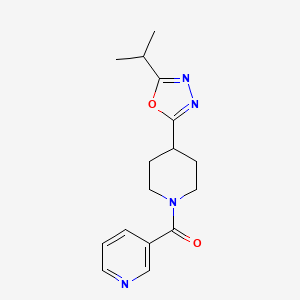

1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea can be compared with other thiazole derivatives, such as:

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: This compound also contains a bromobenzo[d]thiazole moiety but differs in its substitution pattern and biological activities.

N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide: This derivative has a similar thiazole core but with different substituents, leading to variations in its chemical reactivity and biological properties.

Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound features a fused thiazole ring system and exhibits unique electronic properties, making it useful in materials science.

Propiedades

IUPAC Name |

1-(4-bromo-1,3-benzothiazol-2-yl)-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3OS/c1-2-12-9(15)14-10-13-8-6(11)4-3-5-7(8)16-10/h3-5H,2H2,1H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYKCJOQVNZAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC2=C(S1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2555942.png)

![3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2555947.png)

![6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2555948.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2555949.png)

![3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2555952.png)

![4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2555958.png)